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Compound of Interest

Compound Name: L-LYSINE:2HCL (6-13C)

Cat. No.: B1579953 Get Quote

C

) Audience: Senior Scientists, Proteomics Specialists, and Pharmacokineticists

Executive Summary & Scientific Rationale
Protein homeostasis (proteostasis) is maintained by the balance of synthesis and degradation.

Traditional cycloheximide-chase assays are cytotoxic and disrupt cellular physiology. The gold

standard for measuring endogenous protein half-lives under physiological conditions is

Dynamic SILAC (pSILAC) or Pulsed SILAC.

This protocol details the application of L-Lysine:2HCl (

C

)—a stable isotope-labeled amino acid resulting in a +6.02 Da mass shift—to measure
proteome-wide turnover rates. Unlike static SILAC, which measures relative abundance,
pSILAC measures the rate of heavy isotope incorporation over time.

Why L-Lysine:2HCl (

C

)?

Trypsin Compatibility: Trypsin cleaves at the C-terminus of Lysine and Arginine. Labeling

Lysine ensures that (almost) every tryptic peptide contains at least one label, maximizing
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proteome coverage.

Solubility: The dihydrochloride (2HCl) salt form offers superior aqueous solubility compared

to the free base, essential for preparing high-concentration stock solutions for media

formulation.

Metabolic Fidelity: While Arginine is subject to metabolic conversion to Proline (causing

mass spectrum artifacts), Lysine is metabolically more stable in most mammalian cell lines,

reducing data complexity.

Technical Specifications & Materials
The Tracer

Property Specification

Compound Name

L-Lysine:2HCl (

C

)

Labeling
Uniformly labeled with Carbon-13 (

C) at all 6 carbon positions.

Mass Shift +6.0201 Da (per Lysine residue)

Chemical Purity 99%

Isotopic Enrichment
99 atom %

C

CAS Number 201455-69-0 (Generic for labeled Lys 2HCl)

Required Reagents
SILAC Media: DMEM or RPMI 1640 deficient in L-Lysine and L-Arginine.

Dialyzed FBS: Fetal Bovine Serum dialyzed (10 kDa MWCO) to remove endogenous light

amino acids. Critical: Standard FBS contains light Lysine which will ruin the experiment.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Light Arginine: L-Arginine:HCl (unlabeled) to supplement the media.

Lysis Buffer: 8M Urea or SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCl pH 7.6).

Experimental Design: The "Pulse" Workflow
In a turnover experiment, we do not grow cells to full heavy equilibrium. Instead, we switch cells

from "Light" media to "Heavy" media and harvest at multiple time points. This measures the

appearance of heavy peptides (synthesis) and the disappearance of light peptides

(degradation).

Workflow Diagram
The following diagram illustrates the media switch and harvesting logic.
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Figure 1: pSILAC Workflow. Cells adapted to light media are switched to heavy media at T=0.

Samples are harvested at geometric time intervals to capture fast and slow turnover rates.

Detailed Protocol
Phase A: Media Preparation
Expert Insight: The concentration of Lysine in the heavy media must match the standard

formulation of the base media (e.g., DMEM usually requires 146 mg/L L-Lysine).

Stock Solution: Dissolve L-Lysine:2HCl (
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C

) in PBS at 50 mg/mL. Filter sterilize (0.22

m). Store at -20°C.

Reconstitution: Add the Heavy Lysine stock and Unlabeled Arginine stock to the Lys/Arg-

deficient medium.

Target Conc: 0.798 mM L-Lysine (approx 146 mg/L for Lys:HCl equivalent).

Note on Salt: Since you are using Lys:2HCl, ensure you calculate the molarity correctly.

The extra HCl adds mass but not Lysine content.

Serum Addition: Supplement with 10% Dialyzed FBS.

Validation: Test a small aliquot of media by LC-MS to ensure no light Lysine contamination

from the FBS.

Phase B: Cell Culture & Labeling (The Pulse)
Seeding: Seed cells in standard "Light" (unlabeled) media. Allow them to reach ~60%

confluency.

The Switch (T=0):

Aspirate Light media completely.

Wash cells twice with warm PBS. Causality: This removes traces of light Lysine,

preventing "streak" labeling and simplifying kinetics.

Add pre-warmed "Heavy" media (containing L-Lysine

C

).

Harvesting:

Collect cells at predetermined time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
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Quenching: Immediately wash with ice-cold PBS and snap-freeze pellets in liquid nitrogen

to stop metabolic activity instantly.

Phase C: Sample Preparation & MS
Lysis: Lyse pellets in 8M Urea or 4% SDS buffer.

Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion

using Trypsin.

Enzyme Ratio: 1:50 (Trypsin:Protein).

LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

Resolution: Minimum 60,000 at m/z 200. High resolution is required to resolve the

neutron-encoded peaks if using multiplexing, but standard for +6 Da splitting.

Data Analysis & Calculation
The core of the analysis is determining the Relative Isotope Abundance (RIA) of the heavy

peptide at each time point.

The Kinetic Model
We assume protein degradation follows first-order kinetics. The fraction of heavy label

incorporation (

) over time is described by:

Where:

= Intensity(Heavy) / [Intensity(Light) + Intensity(Heavy)]

= Degradation rate constant

= Time

Calculating Half-Life
Once
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is derived from the non-linear regression of the RIA curve, the half-life (

) is calculated as:

Kinetic Logic Diagram
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Figure 2: Kinetic model of protein turnover. The "Recycling" path represents the re-

incorporation of light amino acids from degraded proteins, which can underestimate turnover

rates if not mathematically corrected.
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Issue Probable Cause Corrective Action

No Heavy Incorporation Light Lysine contamination.

Ensure FBS is dialyzed. Check

if "Light" media was fully

washed out at T=0.

Slow Labeling Rates Amino acid recycling.

Intracellular breakdown of "old"

light proteins releases light

Lysine, which dilutes the heavy

pool. Use mathematical

correction models (see

Doherty et al.).

Arginine-to-Proline Conversion Metabolic flux.

Although using Lysine, if you

co-label with Arg, this occurs.

Keep Proline levels high in

media to suppress conversion,

or stick to Lys-only labeling.

Incomplete Digestion Trypsin inefficiency.

Ensure Urea is diluted <1M

before trypsin addition. Lys-C

can be used as a pre-digest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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